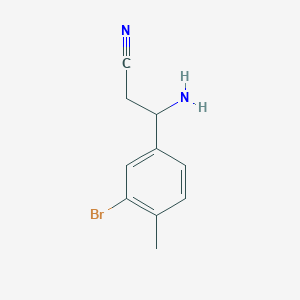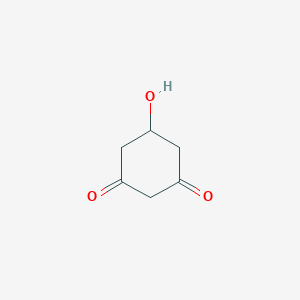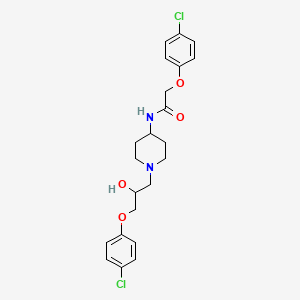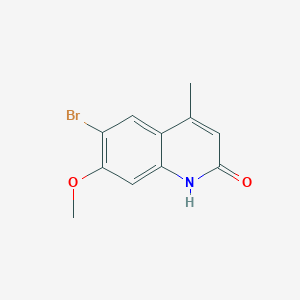
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in the quinoline ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylquinoline and bromine.
Bromination: The bromination of 4-methylquinoline is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Methoxylation: The brominated intermediate is then subjected to methoxylation using a methoxyating agent, such as sodium methoxide or dimethyl sulfate, in the presence of a base like sodium hydroxide. This step introduces the methoxy group at the desired position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one ring structure. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides and related compounds.
Reduction Products: Reduced quinoline derivatives with altered functional groups.
Scientific Research Applications
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine, methoxy, and methyl groups can influence the compound’s binding affinity and selectivity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Modulating receptor activity to alter cellular responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
7-Methoxy-4-methylquinolin-2(1H)-one: Lacks the bromine atom, leading to variations in reactivity and activity.
4-Methylquinolin-2(1H)-one: Lacks both the bromine and methoxy groups, making it less versatile in chemical reactions.
Uniqueness
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is unique due to the combination of bromine, methoxy, and methyl groups in the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-7-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-11(14)13-9-5-10(15-2)8(12)4-7(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
PNMLUEOZAOOPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



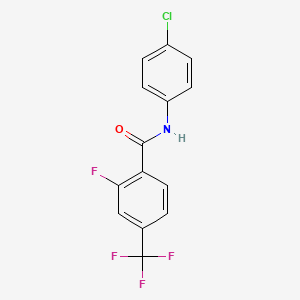
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
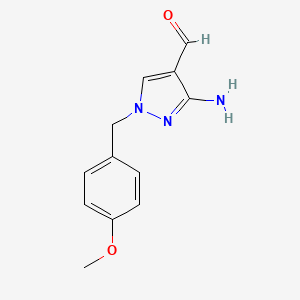
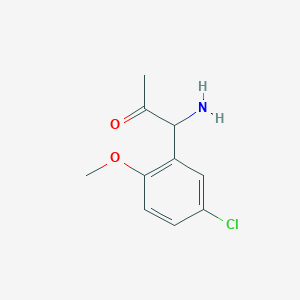
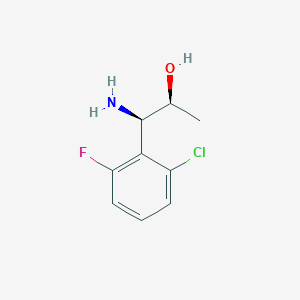
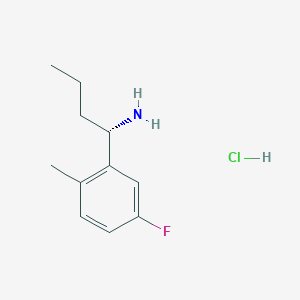
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
